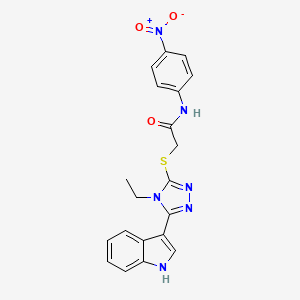
N-(p-tolyl)-2-(p-tolylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-tolyl)-2-(p-tolylthio)acetamide, also known as PTAA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of compounds called thioamides, which have been shown to exhibit a range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(p-tolyl)-2-(p-tolylthio)acetamide is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and signaling pathways. In cancer cells, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Inflammation research has shown that N-(p-tolyl)-2-(p-tolylthio)acetamide can inhibit the activation of nuclear factor-kappa B, a signaling pathway that plays a role in the production of pro-inflammatory cytokines. In infectious disease research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In inflammation research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In infectious disease research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(p-tolyl)-2-(p-tolylthio)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for studying these processes. Another advantage is its ability to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. One limitation of using N-(p-tolyl)-2-(p-tolylthio)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for research on N-(p-tolyl)-2-(p-tolylthio)acetamide. One area of research could focus on the development of new synthetic methods for N-(p-tolyl)-2-(p-tolylthio)acetamide, which could lead to the production of more potent and selective compounds. Another area of research could focus on the development of N-(p-tolyl)-2-(p-tolylthio)acetamide-based therapies for cancer, inflammation, and infectious diseases. Additionally, research could focus on the identification of new targets for N-(p-tolyl)-2-(p-tolylthio)acetamide, which could lead to the discovery of new biological pathways and mechanisms.
Synthesemethoden
N-(p-tolyl)-2-(p-tolylthio)acetamide can be synthesized through a simple two-step process. The first step involves the reaction between p-tolylthiourea and acetic anhydride in the presence of a catalyst such as sulfuric acid. This results in the formation of N-(p-tolyl)-2-acetamidothiophene. The second step involves the reaction between N-(p-tolyl)-2-acetamidothiophene and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of N-(p-tolyl)-2-(p-tolylthio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(p-tolyl)-2-(p-tolylthio)acetamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and infectious diseases. In cancer research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(p-tolyl)-2-(p-tolylthio)acetamide can reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases such as arthritis. In infectious disease research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-3-7-14(8-4-12)17-16(18)11-19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASGYVUKWXLZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B2951990.png)

![7-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B2951992.png)


![2-(4-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951998.png)


![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2952003.png)
![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2952006.png)


